Methyl 4-(phenylsulfanyl)butanoate

Renal progenitor cell proliferation HDAC inhibitor Zebrafish phenotype screening

Methyl 4-(phenylsulfanyl)butanoate (CAS 29193-71-3), also known as methyl 4-(phenylthio)butanoate (M4PTB) or UPHD25, is a sulfur-containing ester compound with the molecular formula C₁₁H₁₄O₂S and a molecular weight of 210.29 g/mol. It is characterized by a phenylthioether group tethered to a methyl ester via a four‑carbon alkyl chain, placing it within the class of histone deacetylase (HDAC) inhibitors.

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
CAS No. 29193-71-3
Cat. No. B1253332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(phenylsulfanyl)butanoate
CAS29193-71-3
Synonymsmethyl-4-(phenylthio)butanoate
Molecular FormulaC11H14O2S
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCOC(=O)CCCSC1=CC=CC=C1
InChIInChI=1S/C11H14O2S/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
InChIKeyZSEFMFKDQORXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(phenylsulfanyl)butanoate (CAS 29193-71-3): Core Chemical Identity and Baseline Characterization for Research Procurement


Methyl 4-(phenylsulfanyl)butanoate (CAS 29193-71-3), also known as methyl 4-(phenylthio)butanoate (M4PTB) or UPHD25, is a sulfur-containing ester compound with the molecular formula C₁₁H₁₄O₂S and a molecular weight of 210.29 g/mol [1]. It is characterized by a phenylthioether group tethered to a methyl ester via a four‑carbon alkyl chain, placing it within the class of histone deacetylase (HDAC) inhibitors [2]. The compound is listed in the ECHA C&L Inventory under EC number 821-080-0 and is primarily employed as a research intermediate and a pharmacological tool in kidney injury studies [1][3].

Why Generic Substitution of Methyl 4-(phenylsulfanyl)butanoate (M4PTB) Fails: Evidence for Non‑Interchangeable Prodrug and Selectivity Profiles


Substituting methyl 4‑(phenylsulfanyl)butanoate with its parent carboxylic acid, 4‑(phenylthio)butanoic acid (PTBA), or other HDAC inhibitor analogs is not scientifically interchangeable. The methyl ester is a metabolically labile prodrug that overcomes the permeability barrier of PTBA's carboxylic acid group, enabling efficient conversion to the active PTBA in liver and kidney microsomes [1]. Critically, M4PTB exhibits a distinct HDAC isoform selectivity profile, with nanomolar potency against HDAC8 and significantly weaker inhibition of HDAC1 and HDAC3, a property that cannot be assumed for other HDAC inhibitors or even closely related phenylthioether analogs without explicit comparative data [2].

Product‑Specific Quantitative Evidence Guide for Methyl 4-(phenylsulfanyl)butanoate (M4PTB/UPHD25)


Superior Potency in Renal Progenitor Cell Expansion: Direct Comparison with PTBA and Other Analogs

In a quantitative zebrafish kidney field expansion assay (Tg(cdh17:EGFP)pt305 line), the methyl ester UPHD25 (M4PTB) exhibited an EC50 of 0.65 μM, which is more than twofold more potent than the parent acid PTBA (EC50 = 1.48 μM) [1]. This head‑to‑head comparison under identical experimental conditions directly quantifies the potency advantage of the ester prodrug.

Renal progenitor cell proliferation HDAC inhibitor Zebrafish phenotype screening

HDAC8 Isoform Selectivity: Quantified Differentiation from Broad‑Spectrum HDAC Inhibitors

Methyl 4‑(phenylthio)butanoate demonstrates pronounced selectivity for histone deacetylase 8 (HDAC8) over other class I HDACs. Against recombinant human HDAC8, the compound inhibits with an IC50 of 28 nM [1]. In contrast, inhibition of HDAC1 requires an IC50 of 2,200 nM (79‑fold selectivity), and inhibition of HDAC3 requires an IC50 of 7,200 nM (257‑fold selectivity) [1]. While direct comparative IC50 data for the parent acid PTBA against these isoforms are not available in the same assay format, this selectivity fingerprint distinguishes M4PTB from pan‑HDAC inhibitors such as trichostatin A (TSA), which inhibits multiple class I HDACs with nanomolar potency without comparable isoform discrimination [2].

Histone deacetylase 8 Isoform selectivity Enzyme inhibition

Structure‑Activity Relationship (SAR): Equivalent Renal Progenitor Expansion with Favorable Oxidation‑State Tolerance

In a zebrafish embryo SAR study evaluating the expansion of the renal progenitor marker lhx1a, methyl‑4‑(phenylthio)butanoate (M4PTB) at 3 μM produced 100% expansion of lhx1a expression (n = 41), an effect identical to that of the parent acid PTBA (100% expansion, n = 52) [1]. In contrast, the sulfone analog PSOBA (phenylsulfonyl butanoic acid) produced no expansion (0%, n = 54), and 4‑phenoxybutanoic acid (oxygen analog) produced only 13% expansion (n = 56) [1]. This demonstrates that the thioether (‑S‑) oxidation state is critical for efficacy, and the methyl ester retains the full activity of the parent thioether while providing a distinct prodrug handle.

Structure-activity relationship Thioether oxidation state Zebrafish lhx1a expression

Optimal Research and Industrial Application Scenarios for Methyl 4-(phenylsulfanyl)butanoate Based on Quantitative Evidence


HDAC8‑Selective Pharmacological Studies in Acute Kidney Injury (AKI) Models

The 28 nM IC50 against HDAC8 and 79‑fold selectivity over HDAC1 [1] make methyl 4‑(phenylsulfanyl)butanoate an ideal tool compound for dissecting HDAC8‑specific contributions to renal repair. Its demonstrated efficacy in accelerating recovery and reducing postinjury fibrosis in mouse AKI models (both ischemia‑reperfusion and aristolochic acid‑induced) [2] further supports its use as a validated probe for HDAC8‑mediated renal regeneration.

Prodrug Design and Pharmacokinetic Optimization of HDAC Inhibitors

The 2.3‑fold increase in potency (EC50 0.65 μM vs. 1.48 μM for PTBA) in the zebrafish kidney field expansion assay [1] demonstrates the viability of the methyl ester prodrug strategy for overcoming PTBA's carboxylic acid permeability limitations [2]. Researchers developing orally bioavailable or CNS‑penetrant HDAC inhibitors may employ M4PTB as a benchmark prodrug scaffold for esterase‑mediated activation studies.

Synthetic Intermediate for Advanced Thioether‑Containing Pharmacophores

The SAR evidence showing that the phenylthioether moiety is essential for activity (100% expansion vs. 0% for sulfone analogs) [1] positions methyl 4‑(phenylsulfanyl)butanoate as a key intermediate for constructing more complex molecules that require a preserved thioether oxidation state. The ester handle also enables further functionalization (e.g., amidation, reduction) without compromising the critical sulfide linkage.

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